Methyl (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro-substituted aromatic ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoate can be achieved through several methods. One common approach involves the esterification of (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoic acid.
Reduction: Methyl (2E)-3-(2-fluoro-4-methylphenyl)-2-propenol.
Substitution: Various halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Methyl (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoate involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The fluoro-substituted aromatic ring can also participate in various binding interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoate
- Propyl (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoate
- Butyl (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoate
Uniqueness
Methyl (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoate is unique due to its specific ester group and the presence of a fluoro-substituted aromatic ring. These structural features confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
852181-16-9 |
---|---|
Molecular Formula |
C11H11FO2 |
Molecular Weight |
194.20 g/mol |
IUPAC Name |
methyl (E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11FO2/c1-8-3-4-9(10(12)7-8)5-6-11(13)14-2/h3-7H,1-2H3/b6-5+ |
InChI Key |
WMFYTPZJSDCFKG-AATRIKPKSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C/C(=O)OC)F |
Canonical SMILES |
CC1=CC(=C(C=C1)C=CC(=O)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.